Ethyl 4-amino-8-cyanoquinoline-3-carboxylate
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Overview
Description
Scientific Research Applications
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-aminoquinoline-3-carboxylic acid with ethyl cyanoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different quinoline derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological properties .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-8-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to different biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: This compound has similar structural features but different substituents, leading to different biological activities.
Ethyl 4-amino-8-methylquinoline-3-carboxylate: Another similar compound with a methyl group instead of a cyano group, which affects its chemical reactivity and biological properties.
Uniqueness
Ethyl 4-amino-8-cyanoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 4-amino-8-cyanoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)10-7-16-12-8(6-14)4-3-5-9(12)11(10)15/h3-5,7H,2H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFHTFGHPLYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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